3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Overview
Description
3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that features both indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the triazole moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with a triazole ring used as a condensing agent.
Uniqueness
What sets 3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide apart is its unique combination of indole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H21N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-20-4-2-3-19-18(20)9-11-25(19)12-10-21(27)24-17-7-5-16(6-8-17)13-26-15-22-14-23-26/h2-9,11,14-15H,10,12-13H2,1H3,(H,24,27) |
InChI Key |
MSRGKVYWOAYQKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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